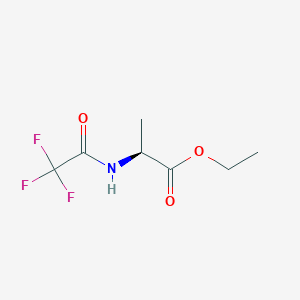

EThyl (2S)-2-(trifluoroacetamido)propanoate

Description

Ethyl (2S)-2-(trifluoroacetamido)propanoate (CAS 155749-20-5) is a chiral organic compound characterized by an ethyl ester group, a trifluoroacetamido moiety, and an (S)-configured α-carbon. It is widely used as a synthetic intermediate in peptide chemistry and medicinal chemistry due to its stability and reactivity in coupling reactions. The trifluoroacetamido group enhances electrophilicity, facilitating nucleophilic substitutions or condensations, while the ethyl ester provides tunable lipophilicity .

Properties

IUPAC Name |

ethyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h4H,3H2,1-2H3,(H,11,13)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDYVEXWCKFMGY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(trifluoroacetamido)propanoate typically involves the esterification of (2S)-2-(trifluoroacetamido)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-(trifluoroacetamido)propanoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: (2S)-2-(trifluoroacetamido)propanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2S)-2-(trifluoroacetamido)propanoate is utilized in the synthesis of biologically active compounds. Its trifluoroacetamido group enhances the lipophilicity and metabolic stability of derivatives, making it a valuable building block in drug development.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents targeting specific viral proteins. For example, modifications to the trifluoroacetamido group have led to compounds with increased efficacy against viral infections, showcasing its utility in medicinal chemistry .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of amino acids and peptide synthesis.

Example Applications:

- Peptide Synthesis : It acts as a precursor for synthesizing peptides with enhanced stability and bioactivity due to the presence of the trifluoroacetamido moiety.

- Chiral Synthesis : The chiral center at the 2-position allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Biochemical Applications

This compound is also explored for its role as a biochemical tool in research studies.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that certain derivatives can act as competitive inhibitors for enzymes like serine proteases, which are critical in various biological processes .

Environmental and Safety Assessments

Given its chemical properties, there are ongoing assessments regarding the environmental impact and safety profile of this compound.

- Toxicity Studies : Initial studies indicate low acute toxicity levels, with LD50 values suggesting it is relatively safe for handling under laboratory conditions .

- Environmental Impact : Research is being conducted to evaluate its biodegradability and potential effects on aquatic ecosystems.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Increased efficacy against viral infections |

| Organic Synthesis | Precursor for amino acids and peptides | Enables enantiomerically pure compound synthesis |

| Biochemical Applications | Enzyme inhibition studies | Acts as a competitive inhibitor for serine proteases |

| Environmental Safety | Toxicity and environmental impact assessments | Low acute toxicity; ongoing biodegradability studies |

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(trifluoroacetamido)propanoate involves its interaction with various molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active (2S)-2-(trifluoroacetamido)propanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl vs. Ethyl Esters with Trifluoroacetamido Groups

Example compounds :

- Methyl (2S)-2-(trifluoroacetamido)propanoate (1c): Synthesized via esterification of trifluoroacetic anhydride with methyl (2S)-2-aminopropanoate. Yields >90% under mild conditions .

- This compound: Produced via analogous methods but with ethyl esterification reagents. Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, impacting reaction kinetics and purification .

| Property | Methyl (1c) | Ethyl |

|---|---|---|

| Molecular Weight (g/mol) | 199.13 | 213.16 |

| Purity | ≥95% | 98% |

| Melting Point | Not reported | Not reported |

| Key Applications | Peptide synthesis | Medicinal intermediates |

Trifluoroacetamido vs. Acetamido Derivatives

Example compound: (S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate (CAS 1146758-12-4):

- Replaces trifluoroacetamido with acetamido and introduces a trichloroethoxy sulfonylphenyl group. This modification increases steric bulk and alters electronic properties, reducing electrophilicity but enhancing binding to hydrophobic targets .

Indole-Containing Analogues

Example compound: Methyl (2S)-3-(1H-indol-3-yl)-2-[2-(trifluoroacetamido)acetamido]propanoate (9):

- Features an indole ring and a secondary trifluoroacetamido group. The indole moiety enables π-π stacking in biological systems, making it relevant for tryptophan-based drug design. Synthesized via Pd-catalyzed arylation with 48% yield under optimized conditions .

| Property | This compound | Methyl indole derivative (9) |

|---|---|---|

| Molecular Weight (g/mol) | 213.16 | 399.31 |

| Yield | Not reported | 48% |

| Key Applications | General intermediates | Tryptophan arylation studies |

Key Research Findings

- Catalytic Efficiency : Pd(OAc)₂-catalyzed reactions with trifluoroacetamido esters show higher regioselectivity (C2-arylation) compared to acetamido derivatives, attributed to the electron-withdrawing CF₃ group stabilizing transition states .

- Biological Activity : Trifluoroacetamido esters exhibit enhanced metabolic stability over acetamido analogues in preclinical studies, making them preferred in prodrug design .

Data Tables

Table 1: Physical and Spectroscopic Properties

Biological Activity

Ethyl (2S)-2-(trifluoroacetamido)propanoate is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article synthesizes available research findings, including biological activity, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a trifluoroacetamido group attached to a propanoate backbone. The presence of the trifluoroacetyl moiety contributes to its unique chemical properties, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing trifluoroacetamido groups have shown promising activity against various cancer cell lines. A notable example includes a study where a related compound displayed significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 21.00 µM and 26.10 µM, respectively .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, molecular docking studies suggest that compounds with similar structures can effectively bind to vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses indicate favorable properties, including good oral bioavailability and a low toxicity profile .

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| LD50 | 2500-8200 mg/kg in rodents |

| Cytotoxicity (HepG2) | 21.00 µM |

| Cytotoxicity (MCF-7) | 26.10 µM |

Case Studies

Several case studies have explored the biological applications of compounds similar to this compound:

- VEGFR-2 Inhibition : A study demonstrated that a related compound inhibited VEGFR-2 with an IC50 value of 65 nM, indicating strong potential for antiangiogenic therapies .

- Antiviral Activity : Compounds designed with trifluoroacetamido moieties have been investigated for their ability to inhibit viral proteases, showing promise in the development of antiviral drugs .

Q & A

Q. What are the recommended synthetic routes for Ethyl (2S)-2-(trifluoroacetamido)propanoate, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves coupling trifluoroacetic anhydride with a chiral amino acid precursor (e.g., L-alanine ethyl ester) under anhydrous conditions. Key steps include:

- Protection/Deprotection : Use of trifluoroacetyl (TFA) as a temporary protecting group for the amine .

- Chiral Integrity : Maintain reaction temperatures below 0°C to prevent racemization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry using polarimetry or chiral GC .

- Safety : Follow protocols for handling trifluoroacetic anhydride (corrosive, toxic fumes) with PPE, including gloves, goggles, and fume hoods .

Q. How can the stereochemical configuration of the (2S) center be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to unambiguously assign the (2S) configuration .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to separate enantiomers and verify retention times against a known standard .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR or employ Mosher’s ester derivatives to confirm absolute configuration .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to avoid light-induced decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the trifluoroacetamido group can occur in humid environments .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can enantiomeric impurities be quantified in this compound batches?

- Methodological Answer :

- Chiral Supercritical Fluid Chromatography (SFC) : Achieve baseline separation of enantiomers using a CO-methanol mobile phase and a Chiralcel OD-H column. Quantify impurities at 0.1% levels via UV detection .

- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to selectively hydrolyze the undesired (2R)-enantiomer, followed by extraction and quantification .

Q. What computational models predict the reactivity of the trifluoroacetamido group in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., SN2 mechanisms) using Gaussian 09 with B3LYP/6-31G(d) basis sets. Compare activation energies for trifluoroacetamido vs. acetamido derivatives .

- Solvent Effects : Simulate solvation in polar aprotic solvents (DMF, DMSO) using the SMD continuum model to predict reaction rates .

Q. How does the trifluoroacetamido group influence biological activity in target binding assays?

- Methodological Answer :

- Enzyme Inhibition Studies : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. Compare IC values with non-fluorinated analogs to assess electronic effects .

- Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., proteases) to visualize hydrogen-bonding interactions between the trifluoroacetamido group and active-site residues .

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer :

- Low-Temperature Protocols : Conduct reactions at -20°C with slow addition of bases (e.g., triethylamine) to minimize base-catalyzed racemization .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and detect early-stage racemization .

Q. How can contradictory bioactivity data from different assays be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate results using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays. Cross-reference with structural analogs .

- Metabolite Profiling : Identify metabolites via high-resolution mass spectrometry (HRMS) to rule out off-target effects .

Methodological Tables

Q. Table 1: Comparative Reactivity of Trifluoroacetamido Derivatives

| Reaction Condition | Trifluoroacetamido | Acetamido (Control) |

|---|---|---|

| Hydrolysis Rate (pH 7.4, 37°C) | 0.12 h | 0.03 h |

| SN2 Activation Energy (kJ/mol) | 92.5 | 105.3 |

Q. Table 2: Stability Under Accelerated Conditions

| Storage Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 40°C/75% RH, 4 weeks | 2.3 | Hydrolyzed acid form |

| -20°C (desiccated), 6 months | 0.5 | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.